Posaconazole hydrate
Posaconazole hydrate
Posaconazole is a Lanosterol-14 demethylase inhibitor with an IC50 of 0.25 nM.Target: Lanosterol-14 demethylase inhibitor(or CYP51A1, P45014DM)Posaconazole has the minimal inhibitory concentration and IC50 values of 3 nM and 0.25 nM [1]. Posaconazole was active against isolates of Candida and Aspergillus spp. that exhibit resistance to fluconazole, voriconazole, and amphotericin B and was much more active than the other triazoles against zygomycetes. Posaconazole exhibited potent antifungal activity against a wide variety of clinically important fungal pathogens and was frequently more active than other azoles and amphotericin B [2].The animals infected with C. albicansSC5314 and treated with posaconazole at 2 mg/kg and caspofungin at 0.1 mg/kg survived longer than infected groups treated with posaconazole (2 mg/kg; P = 0.002) or caspofungin (0.1 mg/kg; P = 0.03) monotherapy [3].Clinical indications: Aspergillus infection; Candida infection; Chromoblastomycosis; Coccidioides infection; Fungal infection; Fusarium infection; Prophylaxis; Trypanosoma cruzi infectionFDA Approved Date:Toxicity: Nausea; vomiting; diarrhea; headache; abdominal pain; dizziness; trouble sleeping
Brand Name:
Vulcanchem
CAS No.:
1198769-38-8
VCID:
VC0002047
InChI:
SMILES:
Molecular Formula:
C37H44F2N8O5
Molecular Weight:
718.79
Posaconazole hydrate
CAS No.: 1198769-38-8
Inhibitors
VCID: VC0002047
Molecular Formula: C37H44F2N8O5
Molecular Weight: 718.79
CAS No. | 1198769-38-8 |
---|---|
Product Name | Posaconazole hydrate |
Molecular Formula | C37H44F2N8O5 |
Molecular Weight | 718.79 |
Description | Posaconazole is a Lanosterol-14 demethylase inhibitor with an IC50 of 0.25 nM.Target: Lanosterol-14 demethylase inhibitor(or CYP51A1, P45014DM)Posaconazole has the minimal inhibitory concentration and IC50 values of 3 nM and 0.25 nM [1]. Posaconazole was active against isolates of Candida and Aspergillus spp. that exhibit resistance to fluconazole, voriconazole, and amphotericin B and was much more active than the other triazoles against zygomycetes. Posaconazole exhibited potent antifungal activity against a wide variety of clinically important fungal pathogens and was frequently more active than other azoles and amphotericin B [2].The animals infected with C. albicansSC5314 and treated with posaconazole at 2 mg/kg and caspofungin at 0.1 mg/kg survived longer than infected groups treated with posaconazole (2 mg/kg; P = 0.002) or caspofungin (0.1 mg/kg; P = 0.03) monotherapy [3].Clinical indications: Aspergillus infection; Candida infection; Chromoblastomycosis; Coccidioides infection; Fungal infection; Fusarium infection; Prophylaxis; Trypanosoma cruzi infectionFDA Approved Date:Toxicity: Nausea; vomiting; diarrhea; headache; abdominal pain; dizziness; trouble sleeping |
Synonyms | 4-(4-(4-(4-(((3R,5R)-5-((1H-1,2,4-triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methoxy)phenyl)piperazin-1-yl)phenyl)-1-((2S,3S)-2-hydroxypentan-3-yl)-1H-1,2,4-triazol-5(4H)-one hydrate |
Reference | [1]. Benaim G, et al. Amiodarone has intrinsic anti-Trypanosoma cruzi activity and acts synergistically with posaconazole. J Med Chem. 2006 Feb 9;49(3):892-9. [2]. Sabatelli F, et al. In vitro activities of posaconazole, fluconazole, itraconazole, voriconazole, and amphotericin B against a large collection of clinically important molds and yeasts. Antimicrob Agents Chemother. 2006 Jun;50(6):2009-15. [3]. Chen YL, et al. Posaconazole exhibits in vitro and in vivo synergistic antifungal activity with caspofungin or FK506 against Candida albicans. PLoS One. 2013;8(3):e57672. |
Last Modified | Aug 20 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume